molecular formula C7H10O B1611556 Spiro[3.3]heptan-1-one CAS No. 63049-05-8

Spiro[3.3]heptan-1-one

Cat. No. B1611556
CAS RN: 63049-05-8
M. Wt: 110.15 g/mol
InChI Key: XJYDBQLYSOZWCC-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-1-one is a chemical compound with the CAS Number: 63049-05-8 . It has a molecular weight of 110.16 . The IUPAC name for this compound is spiro[3.3]heptan-1-one . The InChI Code for this compound is 1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2 .


Synthesis Analysis

A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular formula of Spiro[3.3]heptan-1-one is C7H10O . Its average mass is 110.154 Da and its monoisotopic mass is 110.073166 Da .


Physical And Chemical Properties Analysis

Spiro[3.3]heptan-1-one is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Summary of the Application

Spiro[3.3]heptan-1-one is synthesized through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .

Methods of Application or Experimental Procedures

The process begins with the nucleophilic addition to the cyclopropanone formed in situ. The resulting 1-bicyclobutylcyclopropanol intermediate then undergoes a ‘strain-relocating’ semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .

Results or Outcomes

The process is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

2. Use as a Saturated Benzene Bioisostere

Summary of the Application

Spiro[3.3]heptane has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in many pharmaceutical compounds .

Methods of Application or Experimental Procedures

The spiro[3.3]heptane core was incorporated into various drugs, such as the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) .

Results or Outcomes

The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays .

Safety And Hazards

The safety information for Spiro[3.3]heptan-1-one indicates that it is a hazardous compound. The GHS pictograms show a GHS02 signal, which means it is flammable . The hazard statements include H226, which means it is flammable liquid and vapor . The precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 .

properties

IUPAC Name

spiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-2-5-7(6)3-1-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDBQLYSOZWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501890
Record name Spiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.3]heptan-1-one

CAS RN

63049-05-8
Record name Spiro[3.3]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.3]heptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Jung, JE Muir, VNG Lindsay - Tetrahedron, 2023 - Elsevier
A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.…
Number of citations: 3 www.sciencedirect.com
BM Trost, DE Keeley - The Journal of Organic Chemistry, 1975 - ACS Publications
A stereoselective synthesis of a constituent of the boll weevil sex pheromone using a double cyclobutyl annelation and a new isopropenylation procedure is re-ported. Sir: We wish to …
Number of citations: 154 pubs.acs.org
MG Rosenberg, T Schrievers… - The Journal of Organic …, 2016 - ACS Publications
Spiro[3.3]hept-1-ylidene is a markedly strained carbene reaction intermediate that was generated by high-vacuum flash pyrolysis (HVFP) of the corresponding p-tosylhydrazone sodium …
Number of citations: 11 pubs.acs.org
AV Chernykh, AV Chernykh, DS Radchenko… - Organic & …, 2022 - pubs.rsc.org
A practical divergent synthetic approach is reported for the library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. Formation of the …
Number of citations: 4 pubs.rsc.org
L Fitjer, A Kanschik, R Gerke - Tetrahedron, 2004 - Elsevier
A new approach to helical primary structures of four-membered rings uses a cycloaddition of a trimethylenketeniminium salt to suitable tailored methylenecyclobutanes to assemble the …
Number of citations: 17 www.sciencedirect.com
VV Shchepin, VS Melekhin, NF Kirillov - Russian Journal of Organic …, 2007 - Springer
Reformatsky reagents derived from methyl 1-bromocyclobutane- and 1-bromocycloheptanecarboxylates reacted with Schiff bases to give 2,3-diaryl-2-azaspiro[3.3]heptane-1-ones and 2…
Number of citations: 11 link.springer.com
M Ghavre - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
Total synthesis of natural products often requires installation of double bond without adding carbon. Bamford‐Stevens and Shapiro reactions offer an option to execute such …
Number of citations: 13 onlinelibrary.wiley.com

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